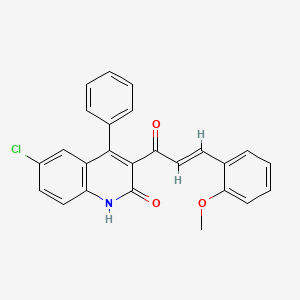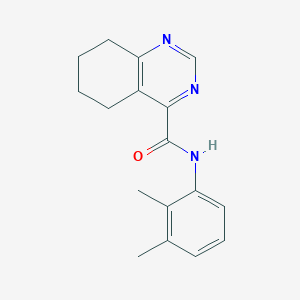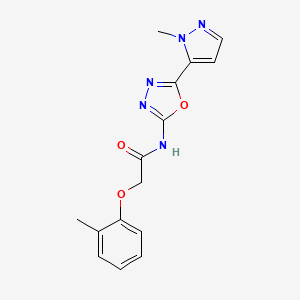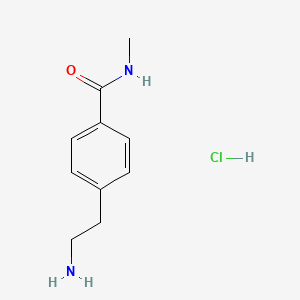
1-(3-Chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "1-(3-Chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one" is a novel molecule that may be related to various heterocyclic compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and activities that can provide insight into the possible characteristics and synthesis of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of 1,3,4-oxadiazole derivatives is typically achieved through the condensation of carboxylic acids with carbonyldiimidazole and benzamidoximes, as described in the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems . Similarly, the synthesis of pyrrole-ligated 1,3,4-oxadiazoles involves a Maillard reaction followed by oxidative cyclization . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. X-ray diffraction analysis is also used to unambiguously assign structures, as seen in the study of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide . The presence of the 1,2,4-oxadiazole ring is a common feature in these compounds, which is known to confer certain biological activities .
Chemical Reactions Analysis
The chemical reactivity of such compounds often includes interactions with various reagents to form new derivatives. For example, chloromethylated oxadiazoles can react with different amines to yield amine derivatives with potential anticancer activity . The presence of substituents such as chloro, methyl, and phenyl groups can influence the reactivity and the type of reactions these compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like 1,3,4-oxadiazoles are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The optical properties, including absorption and emission spectra, can also vary based on the molecular structure, as seen in the study of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives .
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-7-8-15(10-16(12)20)23-11-14(9-17(23)24)19-21-18(22-25-19)13-5-3-2-4-6-13/h2-8,10,14H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXHUCDWPLBQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Dimethoxy-2-azaspiro[3.5]nonane](/img/structure/B2544208.png)
![2-Chloro-N-[3-fluoro-5-[(1-methylsulfonylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B2544209.png)





![N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2544220.png)
![2-(2-Chloro-6-fluorobenzyl)-4-({[3-(trifluoromethyl)benzyl]imino}methyl)-1,3-benzenediol](/img/structure/B2544223.png)



![N-(5-chloro-2-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2544229.png)
![Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate](/img/structure/B2544230.png)